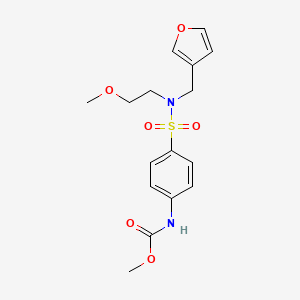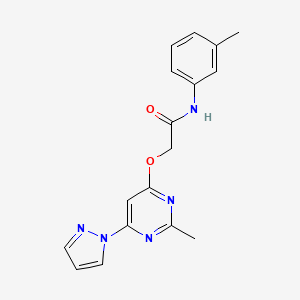
N-(1-cyano-1-methylpropyl)-2-(naphthalen-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1-methylpropyl)-2-(naphthalen-1-yl)acetamide, also known as NMP-Na, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(1-cyano-1-methylpropyl)-2-(naphthalen-1-yl)acetamide is not fully understood, but it is believed to work by inhibiting the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and pain. In agriculture, N-(1-cyano-1-methylpropyl)-2-(naphthalen-1-yl)acetamide is thought to enhance plant growth by promoting the uptake of nutrients and water by the roots.
Biochemical and Physiological Effects:
Studies have shown that N-(1-cyano-1-methylpropyl)-2-(naphthalen-1-yl)acetamide can reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to improve the growth and yield of various crops, including rice, wheat, and soybeans. In addition, N-(1-cyano-1-methylpropyl)-2-(naphthalen-1-yl)acetamide has been found to be non-toxic and well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-cyano-1-methylpropyl)-2-(naphthalen-1-yl)acetamide in lab experiments is its low toxicity and high solubility in water, making it easy to administer and handle. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
Zukünftige Richtungen
There are several future directions for the study of N-(1-cyano-1-methylpropyl)-2-(naphthalen-1-yl)acetamide. In medicine, further studies are needed to determine its efficacy and safety in humans, as well as its potential use in the treatment of other inflammatory and pain-related conditions. In agriculture, more research is needed to optimize its use as a plant growth enhancer and to determine its effects on soil health. In material science, N-(1-cyano-1-methylpropyl)-2-(naphthalen-1-yl)acetamide could be further studied for its potential use in the synthesis of nanoparticles and other advanced materials.
Synthesemethoden
The synthesis of N-(1-cyano-1-methylpropyl)-2-(naphthalen-1-yl)acetamide involves the reaction of 2-naphthylacetic acid with N-(1-cyano-1-methylpropyl)glycine in the presence of sodium hydroxide. The resulting product is then purified through recrystallization to obtain N-(1-cyano-1-methylpropyl)-2-(naphthalen-1-yl)acetamide in its pure form.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-1-methylpropyl)-2-(naphthalen-1-yl)acetamide has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N-(1-cyano-1-methylpropyl)-2-(naphthalen-1-yl)acetamide has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. In agriculture, N-(1-cyano-1-methylpropyl)-2-(naphthalen-1-yl)acetamide has been studied for its ability to enhance plant growth and improve crop yield. In material science, N-(1-cyano-1-methylpropyl)-2-(naphthalen-1-yl)acetamide has been used as a surfactant in the synthesis of nanoparticles and as a stabilizer for emulsions.
Eigenschaften
IUPAC Name |
N-(2-cyanobutan-2-yl)-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-3-17(2,12-18)19-16(20)11-14-9-6-8-13-7-4-5-10-15(13)14/h4-10H,3,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJCNSTYOLWPHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)CC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride](/img/structure/B2754627.png)



![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-methoxy-4-methylbenzamide](/img/structure/B2754633.png)



![N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2754640.png)
![2-(4-Methoxyphenyl)-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2754641.png)
![1-[(Tert-butoxy)carbonyl]pyrrolidine-2,5-dicarboxylic acid](/img/structure/B2754642.png)

![3-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2754645.png)
